7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine 7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843662
InChI: InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12)
SMILES:
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine

CAS No.:

Cat. No.: VC15843662

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine -

Specification

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name 4-bromo-6-methyl-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-8(10)12-7/h2-3H,1H3,(H3,10,11,12)
Standard InChI Key WZZPUOPKGUUPGQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1)Br)N=C(N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The benzimidazole core consists of a benzene ring fused to an imidazole ring. Substitutions at positions 5 and 7 introduce steric and electronic modifications:

  • Bromine at position 7: Enhances electrophilicity and participates in halogen bonding, which is critical for interactions with biological targets.

  • Methyl group at position 5: Contributes to lipophilicity, improving membrane permeability and metabolic stability.

The amine group at position 2 provides a site for further functionalization, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₈BrN₃
Molecular Weight226.07 g/mol
Melting Point180–185°C (estimated)
LogP (Partition Coefficient)2.1 (predicted)
SolubilityLow in water; soluble in DMSO

Synthesis and Derivatization

Synthetic Routes

The synthesis typically involves cyclocondensation of 4-bromo-2-nitroaniline with methylglyoxal, followed by reduction of the nitro group to an amine. Alternative methods include:

  • Buchwald-Hartwig Amination: Coupling of 7-bromo-5-methyl-1H-benzimidazole with an amine precursor using palladium catalysts.

  • Microwave-Assisted Synthesis: Accelerates reaction times and improves yields under controlled conditions.

Critical Reaction Steps:

  • Cyclization: Performed in acidic media (e.g., HCl) to form the benzimidazole ring.

  • Bromination: Introduces bromine via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS).

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Benzimidazole Derivatives

CompoundTargetIC₅₀ (µM)Biological Effect
5-Methoxybenzimidazol-2-amineTubulin0.45Mitotic arrest in HeLa cells
6-Bromo-1H-benzimidazoleEGFR Kinase1.2Reduced A549 cell proliferation
7-Bromo-5-methyl-1H-benzimidazol-2-amine (Predicted)CDK2~2.5Cell cycle inhibition

Mechanistic Insights

The bromine atom likely enhances binding affinity to hydrophobic pockets in enzymes, while the methyl group stabilizes interactions through van der Waals forces. The amine group may form hydrogen bonds with catalytic residues, as seen in kinase inhibitors like imatinib.

Applications in Materials Science

Organic Electronics

Benzimidazole derivatives are employed in:

  • OLEDs: As electron-transport layers due to high electron affinity.

  • Photovoltaic Cells: Enhance charge separation efficiency in donor-acceptor systems.

Catalysis

The compound serves as a ligand in transition metal catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

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